3-Hydroxypropane-1-sulfonamide
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Overview
Description
3-Hydroxypropane-1-sulfonamide is an organic compound with the molecular formula C₃H₉NO₃S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a propane backbone with a hydroxyl group (-OH) at the third position
Mechanism of Action
Target of Action
3-Hydroxypropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical processes, making them primary targets of sulfonamides.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . This disruption leads to the inhibition of bacterial growth.
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By disrupting folic acid synthesis, the compound prevents bacterial DNA synthesis and cell division, leading to a bacteriostatic effect .
Biochemical Analysis
Biochemical Properties
They are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
Sulfonamides are known to have effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Molecular Mechanism
Sulfonamides are known to act through the blockage of folic acid synthesis .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria .
Dosage Effects in Animal Models
Sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the metabolic pathways of folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypropane-1-sulfonamide typically involves the reaction of allyl alcohol with bisulfite in the presence of oxygen. The process is carried out under neutral or slightly alkaline conditions, with the reaction mixture being vigorously stirred to ensure optimal distribution of the reactants. The alkali released during the reaction is continuously neutralized by the addition of an acid, such as sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient stirring mechanisms and continuous acid addition systems. The use of oxygen or oxygen-containing gases, such as air, is essential to drive the reaction to completion and achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 3-Hydroxypropane-1-sulfonic acid.
Reduction: Propane-1-sulfonamide.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-Hydroxypropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 3-Hydroxy-1-propanesulfonic acid
- 1-Propanesulfonic acid
- 1,3-Propanedisulfonic acid
Comparison: 3-Hydroxypropane-1-sulfonamide is unique due to the presence of both a hydroxyl group and a sulfonamide group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the hydroxyl group enhances its solubility in water, making it more versatile for various applications .
Properties
IUPAC Name |
3-hydroxypropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2,(H2,4,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKQHPGIPKOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132115-62-9 |
Source
|
Record name | 3-hydroxypropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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